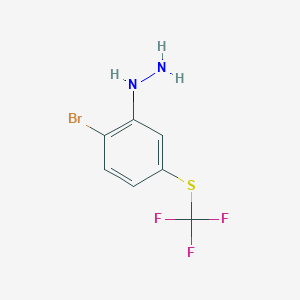
1-(2-Bromo-5-(trifluoromethylthio)phenyl)hydrazine
Description
1-(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine (CAS: 529512-78-5; ChemSpider ID: 2053836) is a halogenated phenylhydrazine derivative with the molecular formula C₇H₆BrF₃N₂ (average mass: 255.037 g/mol; monoisotopic mass: 253.9666 g/mol) . The compound features a bromine atom at the ortho-position and a trifluoromethyl (-CF₃) group at the para-position on the aromatic ring, making it a valuable intermediate in synthesizing heterocyclic compounds, such as pyrazoles and triazoles .
Properties
Molecular Formula |
C7H6BrF3N2S |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
[2-bromo-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6BrF3N2S/c8-5-2-1-4(3-6(5)13-12)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
XXECXZGVTTYSKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)NN)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Synthesis: Typically prepared via condensation of phenylhydrazine with enones or brominated ketones in acetic acid at 25°C for 24 hours .
- Spectroscopic Data :
- Elemental Analysis : Found C 50.15%, H 2.38%, N 7.25% (theoretical: C 49.89%, H 2.36%, N 7.27%) .
Comparison with Structural Analogs
The following table summarizes key differences between 1-(2-bromo-5-(trifluoromethyl)phenyl)hydrazine and related phenylhydrazine derivatives:
Structural and Reactivity Insights:
Substituent Effects :
- The -CF₃ group in 1-(2-bromo-5-(trifluoromethyl)phenyl)hydrazine enhances electron-withdrawing effects, stabilizing intermediates in cyclocondensation reactions (e.g., pyrazole formation) . In contrast, trimethylhydrazine derivatives (e.g., compound 8b ) exhibit reduced nucleophilicity due to steric shielding from -N(CH₃)₂.
- Halogen Position : Bromine at the ortho-position (vs. para- in 2-(4-bromophenyl)acetohydrazide ) directs electrophilic substitution to specific ring positions, influencing regioselectivity in heterocycle synthesis.
Applications: Heterocycle Synthesis: The target compound reacts with enones to yield polysubstituted pyrazoles (e.g., 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, GC-MS m/z 384 [M⁺]) , whereas 2-(4-bromophenyl)acetohydrazide forms oxadiazoles with antimicrobial activity . Material Science: Highly fluorinated analogs (e.g., tetrafluoro-CF₃ derivatives ) are used in fluorescent materials due to their rigid, conjugated structures.
Spectroscopic Distinctions :
- ¹⁹F NMR : The -CF₃ group in the target compound resonates at δ -62.8 , whereas trifluoromethoxy (-OCF₃) groups (e.g., in compound 7b ) typically appear upfield (δ -55 to -58).
- IR : The absence of a carbonyl group in the target compound distinguishes it from hydrazide derivatives (e.g., 2-(4-bromophenyl)acetohydrazide, which shows C=O stretches near 1680 cm⁻¹) .
Research Findings and Trends
- Synthetic Efficiency : The target compound’s synthesis achieves 88% yield under optimized conditions , comparable to hydrazide derivatives (72–93% yields) .
- In contrast, phenylthiourea-based pyrazoles exhibit antimicrobial properties .
- Sensing Applications : Phenylhydrazine derivatives with electron-withdrawing groups (e.g., -CF₃) enhance sensitivity in chemosensors (detection limit: 0.5 μM for phenylhydrazine) .
Q & A
Basic: What are the common synthetic routes for 1-(2-Bromo-5-(trifluoromethylthio)phenyl)hydrazine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves functionalizing a phenyl ring with bromine and trifluoromethylthio groups, followed by hydrazine introduction. Key steps include:
- Halogenation: Bromination at the 2-position using reagents like Br₂ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .
- Trifluoromethylthio introduction: Employing nucleophilic substitution or coupling reactions with reagents such as CF₃SCl or AgSCF₃ .
- Hydrazine attachment: Reacting the intermediate with hydrazine hydrate in ethanol or THF under reflux (6–8 hours) .
Optimization strategies:
- Catalysts: Use Pd-based catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency .
- Temperature control: Maintain 60–80°C during trifluoromethylthio substitution to minimize side reactions .
- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Advanced: How do the bromine and trifluoromethylthio substituents influence the compound's reactivity in nucleophilic substitution and condensation reactions?
Answer:
- Bromine (Br): Acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling), enabling aryl-aryl bond formation. Its electronegativity increases the electrophilicity of the adjacent carbon .
- Trifluoromethylthio (SCF₃): A strong electron-withdrawing group enhances electrophilicity of the phenyl ring, directing reactions to the para position. It also increases lipophilicity, impacting bioavailability .
Condensation reactions:
The hydrazine moiety reacts with carbonyl compounds (e.g., ketones) to form hydrazones. The SCF₃ group stabilizes intermediates via resonance, accelerating condensation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


